1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUENMWHJKLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-2,5-dione Core Synthesis
The succinimide core is typically synthesized via cyclization of maleic anhydride derivatives. A representative pathway involves:
- Reactants : Maleic anhydride and 2-ethoxyaniline.
- Conditions : Reflux in ethanol (78°C, 6 hours) to form 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione.
- Mechanism : Nucleophilic attack by the aniline nitrogen on maleic anhydride, followed by cyclodehydration.
Key Parameter Optimization :
- Solvent polarity significantly impacts reaction rate (ethanol > toluene > DMF).
- Yields improve with stoichiometric excess of maleic anhydride (1.2 equiv.).
Introduction of the 4-(Morpholin-4-yl)anilino Group
The C-3 amino group is introduced via palladium-catalyzed cross-coupling:
- Reactants : 1-(2-Ethoxyphenyl)pyrrolidine-2,5-dione, 4-(morpholin-4-yl)aniline.
- Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ base.
- Solvent : Degassed toluene at 110°C for 12 hours.
Critical Considerations :
- Oxygen-free conditions are essential to prevent catalyst deactivation.
- Electron-rich morpholine substituents accelerate coupling kinetics.
Industrial-Scale Production Protocols
Adapted from large-scale syntheses of analogous pyrrolidine-diones:
| Step | Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Maleic anhydride + 2-Ethoxyaniline | Ethanol | None | 78°C | 68 |
| 2 | Intermediate + 4-(Morpholin-4-yl)aniline | Toluene | Pd(OAc)₂/Xantphos | 110°C | 52 |
| 3 | Crude product | Ethyl acetate | - | RT (Recrystallization) | 89 (Purity) |
Process Enhancements :
- Continuous flow reactors improve heat management in Step 1.
- Microwave-assisted coupling reduces Step 2 duration to 3 hours.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways
Purification Strategies
- Chromatography : Silica gel (ethyl acetate/hexane 3:7) removes unreacted starting materials.
- Recrystallization : Ethyl acetate/n-heptane system yields >99% pure crystals.
Analytical Characterization Data
Spectroscopic Confirmation :
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the ethoxyphenyl group, potentially forming phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Activity
Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological activities. The specific applications of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione include:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The structural features contribute to the modulation of signaling pathways involved in cancer progression.
- Analgesic Properties : Studies suggest that pyrrolidine derivatives may possess analgesic effects comparable to known analgesics like morphine, potentially offering new avenues for pain management.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on pyrrolo[2,3-b]pyridine derivatives highlighted their anticancer and anti-inflammatory properties, suggesting similar potential for this compound .
- Research on molecular docking has illustrated how this compound interacts with specific biological targets, enhancing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a piperidine ring instead of a morpholine ring
This article provides a detailed overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound may uncover new and exciting uses in various scientific fields.
Biological Activity
1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic compound belonging to the pyrrolidine-2,5-dione class. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to outline its pharmacodynamic properties and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a morpholin-4-yl phenylamino moiety . Such functional groups are known to enhance interaction with biological targets, potentially leading to various therapeutic effects.
Pharmacological Profiles
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit a range of pharmacological activities. Notably, compounds in this class have been evaluated for their interactions with serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). Studies have shown that these compounds can act as potent ligands for these targets, influencing neurotransmitter dynamics which may be beneficial in treating mood disorders.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives have been highlighted in various studies. For instance, a series of derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory conditions.
- Inhibition Studies : Several compounds showed effective inhibition of cytokine production in peripheral blood mononuclear cells (PBMCs), with some achieving up to 85% inhibition at higher concentrations .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Research indicates that related pyrrolidine derivatives possess notable antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition (%) | Test Method |
|---|---|---|
| Staphylococcus aureus | 70% | Broth microdilution |
| Escherichia coli | 65% | Broth microdilution |
Case Studies
- Serotonin Receptor Ligands : A study focused on evaluating the binding affinities of various pyrrolidine derivatives to serotonin receptors concluded that certain modifications significantly enhanced receptor affinity and selectivity, indicating that structural variations can lead to improved pharmacological profiles .
- Cytokine Inhibition : In vitro studies assessed the effects of specific derivatives on cytokine production in activated PBMCs. The strongest inhibitory effects were noted for compounds with specific substitutions on the pyrrolidine ring, reinforcing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione?
Answer:
The compound can be synthesized via a Michael addition or nucleophilic substitution strategy. A typical approach involves:
Core formation : Reacting 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione with 4-(morpholin-4-yl)aniline under reflux in acetic acid, as demonstrated for analogous pyrrolidine-2,5-dione derivatives .
Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the product.
Characterization : Use NMR (1H/13C), FT-IR , and mass spectrometry to confirm structure. X-ray crystallography (via SHELX programs) is recommended for absolute stereochemical confirmation .
Basic: How is the crystal structure of this compound determined, and what validation methods are used?
Answer:
- Crystallization : Slow evaporation of a saturated solution in a polar solvent (e.g., ethanol/water) yields crystals suitable for X-ray diffraction .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Employ SHELXL for structural refinement and SHELXS for phase determination. Validate using R-factors (e.g., R1 < 0.05) and check for residual electron density in the final model .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition : Test against targets like GABA-transaminase or acetylcholinesterase using fluorometric assays. For example, measure IC50 values via substrate depletion (e.g., vigabatrin as a reference standard) .
- Cytotoxicity : Use MTT assays on cell lines (e.g., LLC) with Adriamycin as a positive control .
- Data interpretation : Compare pIC50 values (e.g., >3.0 indicates high potency) and ensure replicates (n ≥ 3) to minimize variability .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
Contradictions often arise from:
Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand binding. Standardize protocols (e.g., 25°C, pH 7.4) .
Structural analogs : Compare substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition .
Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Re-evaluate outliers using dose-response curves .
Advanced: What strategies optimize reaction yields for derivatives with similar scaffolds?
Answer:
- Catalyst screening : Test Brønsted acids (e.g., cellulose sulfuric acid) to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 4 h) and improve yields by 15–20% .
- Workflow : Use design-of-experiment (DoE) software to optimize parameters (temperature, solvent ratio) .
Advanced: How to analyze the role of the morpholino group in modulating pharmacokinetic properties?
Answer:
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like ATP-binding pockets. The morpholino group may enhance solubility via hydrogen bonding .
- ADMET prediction : Use SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability. Morpholino substituents typically reduce logP by 0.5–1.0 units .
Advanced: What spectroscopic techniques distinguish regioisomers of this compound?
Answer:
- 2D NMR : NOESY or ROESY correlations identify spatial proximity between the ethoxyphenyl and morpholino groups.
- HSQC/HMBC : Map coupling between 1H-13C nuclei to confirm substitution patterns (e.g., para vs. meta on the phenyl ring) .
- X-ray powder diffraction : Compare experimental vs. simulated patterns to detect polymorphic variations .
Advanced: How to address low reproducibility in crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
